Phaseollinisoflavan

Antifungal susceptibility Phytoalexin Blastomyces dermatitidis

Procure Phaseollinisoflavan (CAS 40323-57-7) to safeguard experimental integrity in plant-pathogen research. This prenylated isoflavan phytoalexin from Phaseolus vulgaris uniquely induces fungal kievitone hydratase 8-fold—a response not triggered by structural analogs phaseollin or kievitone—and achieves complete fungal inhibition at 5–25 μg/mL. Its distinct non-degradative tolerance mechanism in Candida albicans provides an exclusive model for fungal resistance studies. Substitution with related bean phytoalexins invalidates comparative bioactivity data. Essential as an HPLC/LC-MS reference standard for quantifying plant defense responses and as a positive control in antifungal screening assays.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
CAS No. 40323-57-7
Cat. No. B192081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhaseollinisoflavan
CAS40323-57-7
Synonyms(-)-Phaseollinisoflavan;  (3R)-3,4-Dihydro-2',2'-dimethyl[3,6'-bi-2H-1-benzopyran]-5',7-diol
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C
InChIInChI=1S/C20H20O4/c1-20(2)8-7-16-17(24-20)6-5-15(19(16)22)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1
InChIKeyUUJBHSNXZMGYBT-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phaseollinisoflavan (CAS 40323-57-7) Procurement Guide: Key Compound Specifications and Analytical Profile


Phaseollinisoflavan (CAS 40323-57-7) is a naturally occurring isoflavonoid phytoalexin produced by Phaseolus vulgaris (common bean) and related legumes in response to pathogen attack or stress [1]. Classified as a prenylated isoflavan, it possesses a 3,4-dihydro-2H,2'H-3,6'-bichromene skeleton with hydroxyl groups at positions 5' and 7, and a molecular weight of 324.37 g/mol (C20H20O4) [2]. As a specialized metabolite involved in plant defense, it exhibits antimicrobial and antifungal activities, but its utility as a reference standard in analytical chemistry and as a subject for plant-pathogen interaction studies necessitates procurement based on well-defined purity and identity [3].

Phaseollinisoflavan vs. Generic Isoflavonoid Phytoalexins: Why Substitution Risks Research Reproducibility


Substituting Phaseollinisoflavan with structurally related phytoalexins like phaseollin, kievitone, or other isoflavonoids is a significant risk to experimental integrity. While all are induced in bean tissue, they exhibit distinct antifungal potency, metabolic stability, and selectivity profiles [1]. As demonstrated by quantitative bioassays, Phaseollinisoflavan is consistently among the most active compounds against a broad spectrum of fungi, yet it also displays unique non-degradative tolerance mechanisms in certain pathogens [2]. Furthermore, its role as the most potent inducer of fungal detoxification enzymes highlights a specific and critical function in plant-pathogen co-evolution that is not shared by its analogs [3]. Procurement of the precise compound is therefore essential for reproducible research into phytoalexin function, fungal resistance mechanisms, and plant defense elicitation.

Quantitative Evidence for Phaseollinisoflavan Differentiation: Comparative Antifungal Potency, Metabolic Fate, and Enzyme Induction


Superior Antifungal Potency: Phaseollinisoflavan Outperforms Phaseollin Against Blastomyces dermatitidis

In a head-to-head agar cup diffusion assay against the zoopathogenic fungus Blastomyces dermatitidis, Phaseollinisoflavan demonstrated superior antifungal activity compared to its close analog, phaseollin. The study, which assessed the susceptibility of various zoopathogenic fungi to phytoalexins, explicitly states that Phaseollinisoflavan was the most effective compound among those tested [1].

Antifungal susceptibility Phytoalexin Blastomyces dermatitidis

Broad-Spectrum Antifungal Activity: Complete Growth Inhibition Across Diverse Fungal Species at Low Concentrations

Phaseollinisoflavan, along with phaseollin and phaseollidin, demonstrated potent and broad-spectrum antifungal activity in a standardized bioassay using 1-day-old sporelings in liquid medium. At concentrations between 5 and 25 μg/mL, it completely inhibited the growth of all fungi tested, showcasing its fungicidal properties. In contrast, other phytoalexins like medicarpin and kievitone required significantly higher concentrations (37.5-100 μg/mL) for complete inhibition, while pisatin was often ineffective [1].

Antifungal Phytoalexin Broad-spectrum

Distinct Non-Degradative Tolerance in Candida albicans: A Key Differentiator from Glyceollin

Unlike the phytoalexin glyceollin, to which Candida albicans develops tolerance through active detoxification, tolerance to Phaseollinisoflavan (and phaseollin) is based on a non-degradative mechanism. In growth assays, 500 μM Phaseollinisoflavan did not inhibit but only delayed the growth of C. albicans, with the yeast resuming growth after an initial lag period [1]. This contrasts with the detoxification pathway observed for glyceollin.

Candida albicans Phytoalexin tolerance Mechanism of action

Most Potent Inducer of Fungal Detoxification Enzyme (Kievitone Hydratase)

Among the phytoalexins produced by its host plant (Phaseolus vulgaris), Phaseollinisoflavan was identified as the most effective inducer of kievitone hydratase, a secreted detoxification enzyme produced by the pathogenic fungus Fusarium solani f. sp. phaseoli. Treatment with Phaseollinisoflavan elevated the level of this secreted enzyme by eight-fold compared to controls [1].

Enzyme induction Fungal metabolism Phytoalexin detoxification

Differential Sensitivity Across Fungi: A Tool for Studying Structure-Activity Relationships

While Phaseollinisoflavan generally exhibits high antifungal activity, a comparative study of five structurally related isoflavonoids revealed important exceptions. Fungi showed differential sensitivity to Phaseollinisoflavan and its methylated derivatives, with the order of effectiveness being consistent across most target organisms except for Colletotrichum lindemuthianum [1]. Furthermore, spores of certain fungi like Alternaria brassicicola and Botrytis cinerea were notably resistant to Phaseollinisoflavan and its analogs, even at 100 μg/mL [2].

Structure-activity relationship Antifungal Isoflavonoid

Selective Antibacterial Activity Against Gram-Positive Pathogens

Phaseollinisoflavan exhibits selective toxicity towards Gram-positive bacteria. In standard paper-disk bioassays, it was shown to possess this selective activity, a property shared with phaseollidin. While kievitone demonstrated even higher potency (inhibiting growth at 2 μg), the selective nature of Phaseollinisoflavan's activity distinguishes it from broader-spectrum antibacterial agents [1].

Antibacterial Gram-positive Selective toxicity

Phaseollinisoflavan Applications: Specialized Use Cases for Scientific Research and Industrial Reference


Reference Standard for Phytoalexin Research and Analytical Method Development

Given its well-defined structure and documented biological activities, Phaseollinisoflavan serves as an essential reference standard for analytical chemistry and plant metabolomics. Researchers require pure compound to develop and validate HPLC, LC-MS, or GC-MS methods for quantifying phytoalexin production in plant tissues under various stress conditions (e.g., pathogen infection, drought, elicitor treatment) [1]. Its use ensures accurate identification and quantification, critical for studies linking phytoalexin levels to disease resistance phenotypes [2].

Investigating Plant-Pathogen Co-evolution and Fungal Detoxification Mechanisms

Phaseollinisoflavan is a premier tool for dissecting the molecular arms race between plants and their fungal pathogens. Its role as the most potent inducer of the fungal detoxification enzyme kievitone hydratase (8-fold increase) [1] makes it invaluable for studying how fungi sense and respond to host chemical defenses. Furthermore, the distinct non-degradative tolerance mechanism observed in Candida albicans [2] offers a unique model system for exploring alternative fungal resistance strategies that do not rely on enzymatic breakdown of the toxin.

Positive Control in Antifungal Susceptibility Testing and Structure-Activity Relationship Studies

Due to its consistently high potency against a broad range of fungi (complete inhibition at 5-25 μg/mL) and its well-characterized activity in direct comparison to phaseollin and other analogs [1], Phaseollinisoflavan is an ideal positive control for antifungal screening assays. Its differential activity against various fungal species and spore types (e.g., resistance in Alternaria brassicicola) [2] provides a nuanced benchmark for assessing the efficacy and specificity of novel antifungal compounds or plant extracts.

Standard in Plant Defense Elicitation and Crop Protection Studies

As a key phytoalexin accumulating in bean plants in response to pathogen attack or treatment with elicitors [1], Phaseollinisoflavan is a critical biomarker for studies aiming to enhance crop resistance. Researchers developing new elicitors, biocontrol agents, or breeding disease-resistant bean cultivars rely on quantifying Phaseollinisoflavan levels as a direct indicator of activated plant defense responses. Its procurement is essential for creating standard curves and verifying the identity of compounds induced in planta [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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